physicochemical properties of alcohols C12-14-secondary
physicochemical properties of alcohols C12-14-secondary
An In-Depth Technical Guide to the Physicochemical Properties of C12-C14 Secondary Alcohols for Research and Development Applications
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of C12-C14 secondary alcohols. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the causal relationships between molecular structure and physical behavior. We delve into key parameters including thermal properties, density, viscosity, solubility, and interfacial activity. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of these properties and discusses the critical role of these alcohols as chemical intermediates, particularly as precursors for surfactants and as chiral building blocks in pharmaceutical synthesis.
Introduction to Long-Chain Secondary Alcohols
Long-chain aliphatic alcohols are fundamental building blocks in organic chemistry and materials science. While primary fatty alcohols are widely known, their isomers, the secondary alcohols, offer distinct properties and applications stemming from the alternative placement of the hydroxyl group. The C12-C14 range, encompassing dodecanol, tridecanol, and tetradecanol isomers, represents a critical intersection of properties, balancing hydrophobicity and modest water solubility.
Chemical Structure and Isomerism
C12-C14 secondary alcohols are aliphatic alcohols where the hydroxyl (-OH) group is attached to a carbon atom that is itself bonded to two other carbon atoms. This structural feature distinguishes them from primary alcohols, where the -OH group is at the terminal carbon.[1] This seemingly minor difference has profound implications for the molecule's steric hindrance, hydrogen bonding capability, and ultimately, its physical and chemical properties.
For a C12 alcohol (dodecanol), for example, the primary isomer is 1-dodecanol. The secondary isomers include 2-dodecanol, 3-dodecanol, and so on, up to 6-dodecanol. The C12-C14 designation typically refers to a mixture of alcohols with these carbon chain lengths, which are often derived from petrochemical sources.
Relevance in Research and Drug Development
The utility of C12-C14 secondary alcohols in advanced scientific applications is significant. In materials science, they are crucial precursors for the synthesis of non-ionic surfactants, particularly ethoxylates, used in detergents, emulsifiers, and wetting agents. In pharmaceutical development, chiral secondary alcohols are invaluable intermediates. Many active pharmaceutical ingredients (APIs) are derivatives of chiral benzylic alcohols, making the enantioselective synthesis of secondary alcohols a key area of research.[2][3][4]
Core Physicochemical Properties
The properties of C12-C14 secondary alcohols are dictated by a balance between the long, nonpolar alkyl chain and the polar hydroxyl group. The following sections provide quantitative data and qualitative descriptions of these key characteristics.
Physical and Thermal Properties
These alcohols are typically colorless to pale yellow liquids or waxy solids at room temperature, with a mild odor.[5][6] Their thermal properties are critical for handling, storage, and application.
| Property | C12 Alcohol (Dodecanol) | C14 Alcohol (Tetradecanol) | Mixture (C12-C14) | Source(s) |
| Molecular Formula | C12H26O | C14H30O | C13H28O (Average) | [7][8] |
| Molecular Weight | ~186 g/mol | ~214 g/mol | ~200.36 g/mol | [5] |
| Boiling Point | ~259 °C (primary) | ~289 °C (primary) | 272.1 °C | [7][8] |
| Melting Point | 24 °C (primary) | 38 °C (primary) | 204-207 °C (unspecified) | |
| Flash Point | ~119 °C (primary) | ~135 °C (primary) | 121.1 °C | [7][8] |
| Density | ~0.831 g/cm³ @ 24°C | ~0.824 g/cm³ @ 38°C | ~0.832 g/cm³ | [5][7][9] |
| Refractive Index | ~1.442 @ 20°C | ~1.446 @ 20°C | 1.443 | [7][8] |
| Vapor Pressure | ~0.002 mmHg @ 25°C | <0.01 mmHg @ 38°C | 0.000807 mmHg @ 25°C | [7][8] |
Note: Data for specific secondary isomers is sparse in consolidated sources; values for primary alcohols or general mixtures are often cited and should be considered indicative.
Solubility and Partitioning Behavior
The solubility of these alcohols is a direct function of their amphipathic nature. The long alkyl chain renders them largely insoluble in water but soluble in organic solvents like ether and benzene.[8]
-
Water Solubility : Generally very low. The solubility decreases as the carbon chain length increases from C12 to C14 due to the growing dominance of the hydrophobic alkyl tail.[10]
-
Organic Solvents : Readily soluble in most organic solvents, including alcohols, ethers, and hydrocarbons.[5]
-
Partition Coefficient (LogP) : The octanol-water partition coefficient is high, indicating a strong preference for nonpolar environments. For ethoxylated derivatives, a log Pow of ~5.6-6.1 has been reported, and the parent alcohols would be in a similar range.[11]
Interfacial and Surfactant Properties
While not as potent as their ethoxylated or sulfated derivatives, C12-C14 secondary alcohols do exhibit surface activity. They can reduce the surface tension of water to some extent and act as co-surfactants.[1] When formulated into non-ionic surfactants (e.g., through ethoxylation), they become highly effective at reducing surface tension, often from 72 mN/m (pure water) to below 30 mN/m.
Causality and Structure-Property Relationships
Understanding why these alcohols behave as they do is crucial for their effective application. The key factors are the position of the hydroxyl group and the length of the carbon chain.
The Role of the Secondary Hydroxyl Group
The placement of the hydroxyl group on a secondary carbon, rather than a primary one, introduces steric hindrance. This has two major consequences:
-
Hydrogen Bonding : The hydroxyl group is more shielded in a secondary alcohol. This can lead to less effective intermolecular hydrogen bonding compared to a linear primary alcohol of the same carbon number. As a result, secondary alcohols often exhibit slightly lower boiling points and viscosities than their primary isomers.[12]
-
Reactivity : The secondary position makes the hydroxyl group less accessible for chemical reactions, which can affect the synthesis of derivatives like ethoxylates.
Caption: Relationship between molecular structure and physical properties.
Effect of Carbon Chain Length
Within the C12 to C14 series, increasing the carbon chain length systematically alters properties:
-
Boiling Point & Viscosity : Increase with chain length due to stronger van der Waals forces between the longer alkyl chains.[12]
-
Melting Point : Increases as the longer chains pack more effectively in the solid state.
-
Water Solubility : Decreases significantly as the hydrophobic character of the molecule intensifies.[10]
Experimental Methodologies for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following outlines a typical workflow for determining a key physicochemical property.
Protocol: Determination of Boiling Point via Distillation
This protocol describes the standard laboratory procedure for determining the boiling point of a liquid at atmospheric pressure, a method grounded in fundamental thermodynamic principles.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this point, the liquid undergoes bulk vaporization.
Apparatus:
-
Round-bottom flask
-
Distillation head with thermometer adapter
-
Liebig condenser
-
Receiving flask
-
Calibrated thermometer (-10 to 360 °C)
-
Heating mantle with stirrer
-
Boiling chips
Procedure:
-
Assembly: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are secure.
-
Charging the Flask: Add a measured volume of the C12-C14 secondary alcohol to the round-bottom flask, filling it to approximately half its volume. Add 2-3 boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: Begin heating the flask gently using the heating mantle. Start the flow of cold water through the condenser jacket (in at the bottom, out at the top).
-
Observation: Observe the liquid as it heats. Note the temperature at which the first drop of condensate falls from the condenser into the receiving flask.
-
Equilibrium: Continue heating until a steady rate of distillation is achieved (e.g., 1-2 drops per second). Record the temperature when it remains constant. This stable temperature is the boiling point.
-
Completion: Once the boiling point is recorded, turn off the heat and allow the apparatus to cool completely before disassembly.
Caption: Step-by-step workflow for boiling point determination.
Applications in Scientific Research and Development
The unique properties of C12-C14 secondary alcohols make them versatile in several high-value applications.
Precursors for Non-ionic Surfactants
The most significant industrial application is in the production of surfactants. The secondary alcohol is reacted with ethylene oxide (ethoxylation) or propylene oxide (propoxylation) to create alcohol ethoxylates. These non-ionic surfactants are valued for their excellent detergency, emulsification, and wetting properties and are used in everything from household cleaners to industrial formulations.[13]
Chiral Building Blocks in Asymmetric Synthesis
The synthesis of enantiopure secondary alcohols is of paramount importance in the pharmaceutical industry.[2][4] These chiral molecules serve as key intermediates for complex APIs where a specific stereoisomer is required for biological activity. Methodologies such as asymmetric hydrogenation and biocatalysis using alcohol dehydrogenase enzymes are employed to produce these high-value compounds.[4]
Use as Solvents, Co-solvents, and Emollients
Due to their favorable solubility profile for many organic compounds and their low volatility, C12-C14 alcohols can be used as specialty solvents or co-solvents in complex formulations. In personal care and cosmetics, they function as emollients and thickeners, improving the texture and feel of products.[8]
Conclusion
C12-C14 secondary alcohols are a class of chemical compounds whose physicochemical properties are finely tuned by the interplay of their secondary hydroxyl group and their moderately long alkyl chain. This guide has detailed their key physical characteristics, explored the structural basis for these properties, provided a robust experimental protocol for their measurement, and highlighted their critical applications in surfactant manufacturing and pharmaceutical synthesis. A thorough understanding of these principles is essential for researchers and developers seeking to leverage these versatile molecules in advanced applications.
References
-
SysKem Chemie GmbH. (n.d.). Product Specification alcohols, C12-C14, ethoxylated 7EO, Laureth 7. Retrieved from [Link]
-
ChemBK. (2024, April 9). Alcohols, C12-14. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ALCOHOLS, C12-14, ETHOXYLATED. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ALCOHOLS, C12-14, ETHOXYLATED. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Deciphering C12-C14 Alcohol Surfactant Properties for Optimal Performance. Retrieved from [Link]
-
ChemBK. (2024, April 9). fatty alcohols, C12-C14. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LAURYL MYRISTYL ALCOHOL C12-C14. Retrieved from [Link]
-
Ji'nan Conquer Universe Technology Co., Ltd. (n.d.). C12-14 Fatty Alcohol. Retrieved from [Link]
-
SysKem Chemie GmbH. (n.d.). Product Specification fatty alcohol C12 - C14. Retrieved from [Link]
-
Global Chemical Price. (2017, June 2). C 12 14 ALCOHOL 7 EO. Retrieved from [Link]
-
ECHA. (2010, September 28). Alcohols, C12-14, ethoxylated. Retrieved from [Link]
-
Global Chemical Price. (2017, June 2). C 12 14 ALCOHOL 7 EO. Retrieved from [Link]
-
O'Lenick, T., & Walele, I. (2010, July 7). Comparatively Speaking: Fatty Alcohols vs. Fatty Acids vs. Esters. Cosmetics & Toiletries. Retrieved from [Link]
-
NextSDS. (n.d.). Alcohols, C12-14-secondary, ethoxylated — Chemical Substance Information. Retrieved from [Link]
-
ERASM. (2017, June 2). Environmental Fact Sheet (#5) C12-14 and C12-15 Sodium Alkyl Sulphate (C12-14 mix AS). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ALCOHOLS (C12-14), ETHOXYLATED PROPOXYLATED. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Alcohols, C12-14, secondary, ethoxylated. Retrieved from [Link]
-
Chemsrc. (2025, August 20). C12-C14 Secondaryalcohols ethoxylated. Retrieved from [Link]
-
PubChem. (n.d.). Alcohols, C12-14-secondary, ethoxylated. Retrieved from [Link]
-
Ataman Kimya. (n.d.). C12-C14 ALCOHOL GLYCIDYL ETHER. Retrieved from [Link]
-
Biachem. (n.d.). C12-C14 Alcohol Ethoxylate. Retrieved from [Link]
-
Liu, Y., et al. (2022, October 6). Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. PMC. Retrieved from [Link]
-
BeautyFact. (n.d.). ALCOHOLS, C12-14-SECONDARY, ETHOXYLATED. Retrieved from [Link]
-
Ataman Kimya. (n.d.). FATTY ALCOHOLS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of a series of fatty alcohol polyoxyethylene ether sulfonate surfactants. Retrieved from [Link]
-
Latvian Institute of Organic Synthesis. (2021, June 30). A new synthesis method of worthwhile enantiopure secondary alcohols has been developed. Retrieved from [Link]
-
ResearchGate. (2012, May 20). (PDF) Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. Retrieved from [Link]
-
Universidad de Granada. (2023, February 8). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 11). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]
-
KRUSS Scientific. (n.d.). Application Report. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 25). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). C12–C14 alcohol glycidyl ether. Retrieved from [Link]
-
Scribd. (n.d.). Sasol C12-C14 Fatty Alcohol Ethoxylates. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). graph of boiling points of alcohols comparison with alkanes ethers solubility trend of primary alcohols intermolecular bonding force hydrogen bonding use as solvents advanced A level organic chemistry revision notes. Retrieved from [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. jinancuchem.com [jinancuchem.com]
- 6. Alcohols, C12-14-secondary, ethoxylated - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. syskem.de [syskem.de]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. graph of boiling points of alcohols comparison with alkanes ethers solubility trend of primary alcohols intermolecular bonding force hydrogen bonding use as solvents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 13. nbinno.com [nbinno.com]
